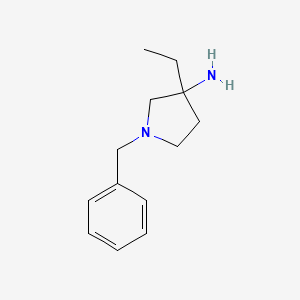
1-Benzyl-3-ethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-ethylpyrrolidin-3-amine is a chemical compound with the molecular formula C13H20N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-Benzyl-3-ethylpyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with benzyl and ethyl groups. One common method involves the alkylation of pyrrolidine with benzyl chloride and ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Benzyl-3-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-Benzyl-3-ethylpyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly by interacting with receptors such as the dopamine and serotonin receptors. This interaction can lead to changes in neurotransmitter release and uptake, affecting mood, cognition, and pain perception .
Comparison with Similar Compounds
1-Benzyl-3-ethylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-3-methylpyrrolidin-3-amine: Similar in structure but with a methyl group instead of an ethyl group, leading to different pharmacological properties.
1-Benzyl-3-phenylpyrrolidin-3-amine: Contains a phenyl group, which can significantly alter its biological activity and chemical reactivity.
1-Benzyl-3-hydroxy-pyrrolidin-3-amine: The presence of a hydroxyl group can enhance its solubility and reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-benzyl-3-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3 |
InChI Key |
DMCHUIKZIOTHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















